(R)-ethyl piperidine-3-carboxylate
Overview
Description
®-Ethyl piperidine-3-carboxylate: is a chiral compound belonging to the piperidine family. It is also known as ®-piperidine-3-carboxylic acid ethyl ester. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of its atoms.
Mechanism of Action
Target of Action
Ethyl (3R)-piperidine-3-carboxylate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
It’s known that piperidine derivatives were used as the starting components for chiral optimization . The piperidine ring was essential for this process .
Biochemical Pathways
Piperidine-containing compounds are present in more than twenty classes of pharmaceuticals , suggesting that they may interact with multiple biochemical pathways.
Result of Action
The pharmaceutical applications of synthetic and natural piperidines have been covered in the literature , indicating that they may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ®-ethyl piperidine-3-carboxylate typically begins with ®-piperidine-3-carboxylic acid.
Esterification Reaction: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting ester is purified by distillation or recrystallization to obtain ®-ethyl piperidine-3-carboxylate in high purity.
Industrial Production Methods:
Large-Scale Esterification: In industrial settings, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield.
Catalysts and Solvents: Industrial production may employ more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-Ethyl piperidine-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Piperidine derivatives with different functional groups.
Substitution Products: Compounds with new functional groups replacing the ester group.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: ®-Ethyl piperidine-3-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals, including DPP-4 inhibitors and serotonin reuptake inhibitors.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis.
Biology and Medicine:
Cholinergic Agonist: The compound has been studied for its cholinomimetic properties, displaying greater efficacy at M2 muscarinic receptors.
Anti-Anxiety Drug: It is used in the development of orally potent anti-anxiety drugs.
Industry:
Chemical Synthesis: It is employed in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
(S)-Ethyl piperidine-3-carboxylate: The enantiomer of ®-ethyl piperidine-3-carboxylate, differing in spatial arrangement.
Ethyl nipecotate: Another ester derivative of piperidine-3-carboxylic acid.
®-3-Methyl piperidine carboxylate hydrochloride: A similar compound with a methyl group substitution.
Uniqueness:
Chiral Specificity: The ®-configuration provides specific interactions with biological targets, making it unique in its pharmacological effects.
Efficacy at M2 Receptors: Its greater efficacy at M2 muscarinic receptors distinguishes it from other similar compounds.
Properties
IUPAC Name |
ethyl (3R)-piperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948001 | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25137-01-3 | |
Record name | (-)-Ethyl nipecotate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25137-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, ethyl ester, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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